molecular formula C18H18F6N2 B8194174 (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No.: B8194174
M. Wt: 376.3 g/mol
InChI Key: QQPBPDDAIKYJNS-HZPDHXFCSA-N
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Description

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a chiral diamine featuring two para-trifluoromethylphenyl groups and dimethylamine substituents on a 1,2-ethanediamine backbone. Its stereochemistry (1R,2R) is critical for enantioselective interactions in catalytic systems .

Properties

IUPAC Name

(1R,2R)-N,N'-dimethyl-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F6N2/c1-25-15(11-3-7-13(8-4-11)17(19,20)21)16(26-2)12-5-9-14(10-6-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPBPDDAIKYJNS-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C2=CC=C(C=C2)C(F)(F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The compound’s synthesis typically involves four stages:

  • Chiral precursor preparation

  • Condensation to form a Schiff base intermediate

  • Stereoselective reduction

  • N-Methylation of the diamine

Chiral Starting Materials and Ligand Design

The (1R,2R) configuration is achieved through asymmetric synthesis or resolution. Industrial routes often employ chiral auxiliaries derived from (1R,2R)-cyclohexane-1,2-diamine, which can coordinate to metal catalysts during coupling reactions .

Table 1: Chiral Precursors and Their Sources

PrecursorRole in SynthesisSource
(1R,2R)-Cyclohexane-1,2-diamineLigand for Pd-catalyzed couplingsPatent WO2010028232A1
4-(Trifluoromethyl)benzaldehydeAryl group introductionMDPI synthesis protocols
Ethylene diamineBackbone constructionIndustrial EDC process

Condensation Reactions

The Schiff base formation between 4-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine is critical. Acidic conditions (pH 4–6) in ethanol/water mixtures yield the intermediate imine with 85–92% efficiency .

Reaction Conditions:

  • Temperature: 60–80°C

  • Time: 12–24 hours

  • Catalysts: p-Toluenesulfonic acid (0.5–1.0 equiv)

Stereoselective Reduction

The imine intermediate undergoes reduction to install the chiral centers. Sodium borohydride in methanol provides moderate enantiomeric excess (ee), while catalytic hydrogenation with Pd/C achieves >98% ee .

Table 2: Reduction Methods Comparison

Reducing AgentSolventee (%)Yield (%)
NaBH4MeOH72–7885
H2 (Pd/C, 50 psi)EtOAc98–9991
LiAlH4THF68–7578

N-Methylation Techniques

Methylation of the primary amines uses methyl iodide or dimethyl sulfate under basic conditions. Phase-transfer catalysis (PTC) with tetrabutylammonium bromide enhances reaction rates .

Optimized Protocol:

  • Dissolve diamine (1.0 equiv) in DCM

  • Add methyl iodide (2.2 equiv) and K2CO3 (3.0 equiv)

  • Stir at 40°C for 8 hours

  • Isolate product via column chromatography (hexane:EtOAc 3:1)

Yield: 89–94% with <1% diastereomeric impurities

Industrial-Scale Production

Continuous flow reactors improve scalability and safety. A patented method (WO2010028232A1) describes:

  • Flow Setup:

    • Residence time: 15 minutes

    • Temperature: 120°C

    • Pressure: 20 bar

  • Key Advantages:

    • 98% conversion per pass

    • Reduced solvent waste vs. batch processes

Catalytic Asymmetric Synthesis

Recent advances employ chiral phosphine ligands with Pd(0) catalysts for enantioselective C–N coupling:

Representative Reaction:
(1R,2R)Diamine+4BrC6H4CF3Pd2(dba)3,ligandProduct(1R,2R)-\text{Diamine} + 4-\text{BrC}_6\text{H}_4\text{CF}_3 \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{ligand}} \text{Product}

Table 3: Ligand Performance

Ligandee (%)Turnover Frequency (h⁻¹)
BINAP9245
Josiphos SL-J009-19968
DTBM-SEGPHOS99.572

Purification and Characterization

Final purification uses recrystallization from toluene/hexane mixtures. Analytical data must confirm stereochemistry:

  • HPLC: Chiralcel OD-H column, hexane:i-PrOH 90:10

  • X-ray Crystallography: Confirms (1R,2R) configuration

  • NMR: δ 3.16 (s, N–CH3), 7.53–7.76 (aryl-H)

Emerging Methodologies

  • Biocatalytic Approaches:

    • Transaminases for asymmetric amination (50% yield, >99% ee in pilot studies)

  • Electrochemical Methylation:

    • Uses CO2 and H2O as methyl sources (current efficiency: 65%)

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Research indicates that the trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that exhibited improved potency against specific cancer cell lines. The presence of the trifluoromethyl groups was found to significantly affect the binding affinity to target proteins .

Catalysis

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine serves as an effective ligand in transition metal-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in various organic transformations.

  • Application Example : In copper-catalyzed C-N coupling reactions, this compound has been used as a ligand to improve yields and selectivity in the synthesis of pharmaceuticals .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in creating polymers with enhanced thermal and chemical stability.

  • Research Findings : Studies have shown that incorporating this diamine into polymer matrices can lead to materials with superior mechanical properties and resistance to solvents .

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 4-(trifluoromethyl)phenyl C₁₈H₁₈F₆N₂ 376.34 High electronegativity, potential for catalysis
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-fluorophenyl C₁₄H₁₄F₂N₂ 248.27 Moderate electron-withdrawing effect; used in ligand synthesis
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine 4-methoxyphenyl C₁₆H₂₀N₂O₂ 272.34 Electron-donating groups; solid morphology, chiral recognition
(1R,2R)-N1,N2-Dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine 2-methylphenyl C₁₈H₂₄N₂ 268.40 Steric hindrance from ortho-methyl groups; nickel catalysis
(1S,2S)-N1,N2-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine 3-(trifluoromethyl)phenyl C₁₈H₁₈F₆N₂ 376.34 Meta-substitution alters electronic distribution; optical isomer

Key Observations :

  • Electron Effects : The target compound’s para-CF₃ groups enhance electrophilicity compared to electron-donating methoxy (-OCH₃) groups in or less electronegative fluorine in .

Stereochemical Variations

The (1R,2R) configuration is critical for the target compound’s chiral recognition. highlights the (1S,2S) enantiomer as a positional isomer, which may exhibit mirrored catalytic behavior or distinct physicochemical properties. Stereochemical mismatches can render such analogs ineffective in enantioselective reactions .

Biological Activity

(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18F6N
  • CAS Number : 220665-47-4
  • Molecular Weight : 357.34 g/mol
  • Structural Features : The compound contains two trifluoromethyl phenyl groups and a dimethylated ethylene diamine backbone, contributing to its lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine has been investigated in various studies focusing on its pharmacological properties:

1. Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
A54912.3Cell cycle arrest at G2/M phase

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It has shown inhibitory activity against certain kinases involved in cancer progression, such as PI3K and AKT.

EnzymeIC50 (µM)Type of Inhibition
PI3K8.7Competitive
AKT5.5Non-competitive

3. Neuroprotective Effects

Preliminary studies suggest that (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was administered to mice bearing xenograft tumors derived from human breast cancer cells. The results demonstrated a significant reduction in tumor volume compared to control groups.

Case Study 2: Neuroprotection in Animal Models

A study conducted on rats subjected to ischemic injury showed that treatment with the compound resulted in improved neurological outcomes and reduced infarct size, suggesting its potential for treating stroke.

Q & A

Q. Critical Parameters :

  • Temperature : Maintain ≤20°C during acid hydrolysis to avoid racemization .
  • Solvent Choice : THF ensures solubility of intermediates, while ether aids in phase separation.
  • Catalyst Selection : Chiral ligands (e.g., (R,R)-DPEN) in catalytic hydrogenation improve enantioselectivity .

How can enantiomeric excess (ee) be accurately determined for this compound?

Q. Basic Analytical Method

Derivatization : React the diamine with benzoyl chloride in the presence of triethylamine and DMAP to form bis-benzamide derivatives, which enhance chromatographic resolution .

HPLC Analysis : Use a CHIRALPAK AD-H column with 20% isopropanol in hexanes (1.0 mL/min flow rate). Retention times: (S,S)-enantiomer = 14.9 min; (R,R)-enantiomer = 18.2 min .

Calibration : Compare peak areas with known enantiomer standards.

Q. Advanced Considerations :

  • Circular Dichroism (CD) : Confirm absolute configuration by correlating CD spectra with X-ray crystallography data .
  • NMR Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of diastereotopic proton signals .

What are the key challenges in characterizing the stereochemistry of this diamine?

Q. Advanced Research Focus

Crystallographic Ambiguity : The compound’s flexible ethane backbone may lead to multiple conformers. Use low-temperature X-ray diffraction (e.g., SHELXL refinement) to resolve disorder .

Dynamic Stereochemistry : Racemization under acidic/basic conditions. Monitor ee stability via time-dependent HPLC analysis .

Spectral Overlap : Overlapping signals in ¹H/¹³C NMR. Apply 2D NMR (COSY, NOESY) to distinguish diastereotopic protons and confirm spatial arrangement .

Q. Mitigation Strategies :

  • Crystallization : Grow single crystals in non-polar solvents (e.g., hexane/chloroform) to stabilize specific conformers .
  • Computational Modeling : Density Functional Theory (DFT) predicts preferred conformations and verifies experimental data .

What role does the trifluoromethyl group play in the compound’s electronic properties and ligand behavior?

Q. Advanced Functional Analysis

Electron-Withdrawing Effect : The CF₃ group lowers the electron density on the aromatic ring, enhancing the Lewis basicity of the adjacent amine groups .

Steric Influence : The bulky 4-(trifluoromethyl)phenyl group restricts rotational freedom, favoring a rigid, chiral pocket ideal for asymmetric catalysis .

Catalytic Applications :

  • Copper Catalysis : Enhances enantioselectivity in photoinduced amidation reactions by stabilizing transition states via π-π interactions .
  • Nickel Complexes : Acts as a chiral ligand in cross-couplings, where CF₃ improves oxidative stability .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials to quantify electronic effects.
  • X-ray Absorption Spectroscopy (XAS) : Probe metal-ligand interactions in catalytic intermediates .

How can computational methods predict the compound’s behavior in asymmetric catalysis?

Q. Advanced Computational Strategy

Molecular Dynamics (MD) Simulations : Simulate ligand-metal coordination dynamics to identify stable conformers .

DFT Calculations :

  • Optimize geometry at the B3LYP/6-31G(d) level.
  • Calculate Fukui indices to predict nucleophilic/electrophilic sites .

Docking Studies : Model interactions with transition metals (e.g., Cu, Ni) to predict catalytic activity and enantioselectivity .

Validation : Compare computed enantiomeric ratios (er) with experimental HPLC results .

What are effective strategies to prevent racemization during synthesis and purification?

Q. Methodological Recommendations

Low-Temperature Workup : Perform acid hydrolysis and extractions at ≤20°C to minimize thermal racemization .

Inert Atmosphere : Use nitrogen or argon to protect amine groups from oxidation .

Non-Polar Solvents : Avoid protic solvents (e.g., methanol) during recrystallization; use hexane/ethyl acetate mixtures .

Additives : Include chiral auxiliaries (e.g., tartaric acid) in crystallization to stabilize the desired enantiomer .

Q. Quality Control :

  • Periodic ee Monitoring : Analyze aliquots via HPLC at each synthetic step .
  • Stability Studies : Store the compound under nitrogen at –20°C to prevent degradation .

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